4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.
Introduction of the Methanesulfonylethyl Group: The methanesulfonylethyl group can be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and an appropriate ethyl derivative.
Thiol Group Addition: The thiol group is introduced through a thiolation reaction, often using thiourea or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, to form sulfides.
Substitution: The triazole ring and the methanesulfonylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:
Uniqueness
- Unique Functional Groups : The presence of both the methanesulfonylethyl group and the thiol group distinguishes it from other triazole derivatives.
- Specific Applications : Its unique chemical structure allows for specific applications in various fields, particularly in the development of pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWIQFOAPAHCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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